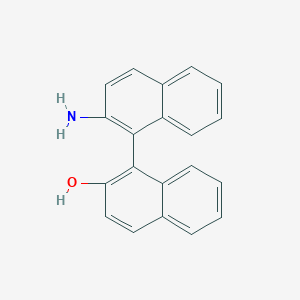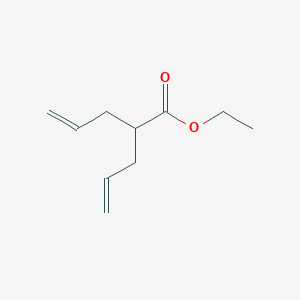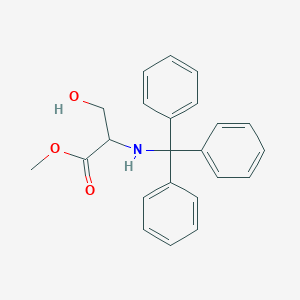
N-Trityl-L-sérine méthyl ester
Vue d'ensemble
Description
(S)-Methyl 3-hydroxy-2-(tritylamino)propanoate, also known as S-MTP, is a synthetic derivative of the amino acid L-tryptophan. It has been studied for its potential use in the development of new therapeutic agents, as well as for its potential applications in the field of biomedical research.
Applications De Recherche Scientifique
Synthèse de polyamines chirales
L'ester méthylique de N-trityl-L-sérine est utilisé comme matière première dans la synthèse de polyamines chirales, qui sont importantes dans divers processus chimiques. Ces polyamines peuvent avoir différentes fonctionnalités de chaînes latérales, essentielles pour créer diverses structures moléculaires avec des propriétés spécifiques .
Organocatalyse
Les groupes trityles de ce composé sont utilisés en organocatalyse, notamment dans la synthèse de co-catalyseurs. Ces co-catalyseurs jouent un rôle crucial dans la synthèse organique, permettant à diverses réactions chimiques de se produire dans des conditions plus douces et avec une sélectivité plus élevée .
Dérivé de sérine protégé
En tant que forme protégée de la sérine, il sert d'intermédiaire dans la production d'autres composés. Par exemple, il a été utilisé dans la création de l'analogue Cbz de l'aldéhyde de Garner et de dérivés optiquement actifs du 2-amino-1,3-propanediol .
Études de synthèse et de stabilité
Le composé est également impliqué dans des études liées à la synthèse et à la stabilité des sulfamidates cycliques. Ces études aident à comprendre la stabilité thermique et les conditions réactionnelles nécessaires pour produire des produits cycliques par rapport aux produits acycliques .
Mécanisme D'action
Target of Action
N-Trityl-L-serine methyl ester, also known as (S)-methyl 3-hydroxy-2-(tritylamino)propanoate or methyl trityl-L-serinate, is a compound used in peptide synthesis . Its primary targets are the amino acids in the peptide chain that it helps to form. The trityl group serves as a protecting group for the amino group during peptide synthesis .
Mode of Action
The compound interacts with its targets (amino acids) by forming peptide bonds in a process known as peptide synthesis . The trityl group protects the amino group during this process, preventing it from reacting prematurely. Once the desired peptide chain is formed, the trityl group can be removed, revealing the amino group .
Biochemical Pathways
The biochemical pathway primarily affected by N-Trityl-L-serine methyl ester is peptide synthesis . This compound plays a crucial role in the formation of peptide bonds, which link amino acids together to form peptides or proteins. The downstream effects include the creation of peptides with specific sequences, which can have various biological functions.
Result of Action
The result of the action of N-Trityl-L-serine methyl ester is the formation of peptides with specific sequences . These peptides can have various biological functions, depending on their amino acid sequence. The trityl group of the compound ensures that the peptide synthesis process occurs correctly, by protecting the amino group until it is needed for peptide bond formation .
Action Environment
The action of N-Trityl-L-serine methyl ester is influenced by various environmental factors. For example, the compound is sensitive to light and should be stored in a dark place . It is also sensitive to moisture and should be kept sealed in a dry environment . The temperature can also affect the stability of the compound, with a melting point of 148-150 °C . These factors can influence the efficacy of the compound in peptide synthesis.
Analyse Biochimique
Biochemical Properties
N-Trityl-L-serine methyl ester plays a crucial role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes and proteins involved in these processes. The trityl group in N-Trityl-L-serine methyl ester acts as a protective group for the amino acid serine, preventing unwanted reactions at the hydroxyl group during peptide bond formation. This compound is often used in the synthesis of complex peptides and proteins, where selective protection and deprotection of functional groups are essential .
Cellular Effects
N-Trityl-L-serine methyl ester influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s protective group properties allow it to modulate the activity of enzymes involved in these processes. For instance, it can inhibit or activate specific enzymes by protecting or exposing functional groups, thereby affecting cellular functions such as protein synthesis and signal transduction .
Molecular Mechanism
The molecular mechanism of N-Trityl-L-serine methyl ester involves its interaction with biomolecules at the molecular level. The trityl group binds to specific sites on enzymes and proteins, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, N-Trityl-L-serine methyl ester can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Trityl-L-serine methyl ester can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N-Trityl-L-serine methyl ester is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical properties and effects on cells .
Dosage Effects in Animal Models
The effects of N-Trityl-L-serine methyl ester vary with different dosages in animal models. At low doses, the compound can effectively protect functional groups during peptide synthesis without causing significant adverse effects. At high doses, N-Trityl-L-serine methyl ester may exhibit toxic effects, including enzyme inhibition and disruption of cellular processes. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
N-Trityl-L-serine methyl ester is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, it can influence the synthesis and degradation of peptides and proteins by protecting specific functional groups during enzymatic reactions .
Transport and Distribution
The transport and distribution of N-Trityl-L-serine methyl ester within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The trityl group can facilitate the transport of N-Trityl-L-serine methyl ester across cell membranes, allowing it to reach its target sites within cells .
Subcellular Localization
N-Trityl-L-serine methyl ester exhibits specific subcellular localization, which is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization ensures that N-Trityl-L-serine methyl ester exerts its effects precisely where needed, such as in the endoplasmic reticulum or Golgi apparatus during peptide synthesis .
Propriétés
IUPAC Name |
methyl (2S)-3-hydroxy-2-(tritylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c1-27-22(26)21(17-25)24-23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21,24-25H,17H2,1H3/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAWQKKSNNYYEK-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801271054 | |
| Record name | N-(Triphenylmethyl)-L-serine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801271054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4465-44-5 | |
| Record name | N-(Triphenylmethyl)-L-serine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4465-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Triphenylmethyl)-L-serine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801271054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Serine, N-(triphenylmethyl)-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the formation of the cyclic sulfamidate favored over acyclic products in the reaction of (S)-methyl 3-hydroxy-2-(tritylamino)propanoate with thionyl chloride?
A1: The research indicates that the formation of the cyclic sulfamidate (compound 9 in the study) is strongly influenced by reaction conditions, particularly in the presence of steric hindrance. While the abstract doesn't explicitly detail the mechanism, it suggests that the trityl group's size likely favors cyclization over the formation of acyclic products. This preference arises from the trityl group's steric bulk, making it difficult for thionyl chloride to react with the hydroxyl group if the molecule attempts to adopt a conformation suitable for acyclic product formation [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
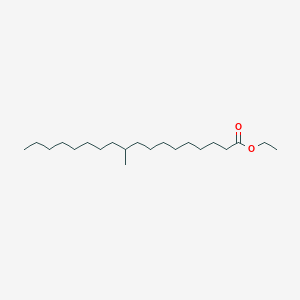
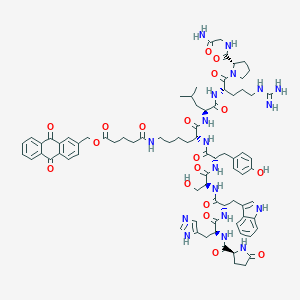
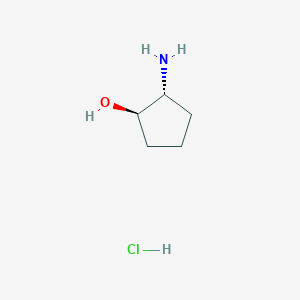


![trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one](/img/structure/B153599.png)

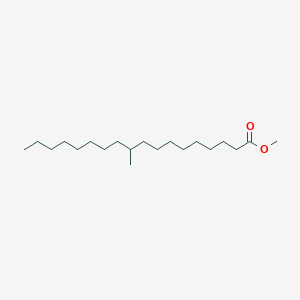

![(7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane](/img/structure/B153608.png)
